molecular formula C20H21N5O4 B2738018 methyl 2-(1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate CAS No. 887455-29-0

methyl 2-(1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate

Cat. No. B2738018
M. Wt: 395.419
InChI Key: OPVNMMGFCCUMNV-UHFFFAOYSA-N
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Description

The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. Purines, including substituted ones, are found in many biological molecules such as DNA, RNA, and ATP .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from the construction of the purine ring, followed by various substitutions. Without specific literature or experimental data, it’s hard to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a large aromatic system. The purine ring system is planar, and the various substituents would add steric bulk .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as solubility, melting point, and reactivity could be influenced by the nature and position of the substituents .

Scientific Research Applications

Structure-Activity Relationships and Selective Inverse Agonists

Research into the structure-activity relationships of 2-phenyl-imidazo[2,1-i]purin-5-ones, which share a similar core structure to the compound , has uncovered their potential as ligands for human A3 adenosine receptors (ARs). Modifications in the imidazoline ring and phenyl ring have led to the identification of potent and selective A3 AR antagonists, offering insights into the design of receptor-specific drugs (Ozola et al., 2003).

Reactive Imidazole Intermediates in Polymer Chemistry

Imidazole intermediates derived from AB2 and A3 monomers, such as bis(methylol) propionic acid and trimethylolpropane, have been synthesized for the development of functional cyclic carbonates. These intermediates have facilitated the creation of a variety of functional polycarbonates with applications in biomedical fields, showcasing low cytotoxicity and potential for drug delivery system development (Olsson et al., 2014).

Hydroamination Catalysis

Research involving gold(I)-catalyzed intermolecular hydroamination of 1-alkenes with cyclic ureas has demonstrated efficient yield and regioselectivity, highlighting the utility of such catalysts in the synthesis of complex organic molecules (Zhang et al., 2009).

Antimycotic Properties

The synthesis and investigation of 1-[[2-aryl-4-(arylalkyl)-1,3-dioxolan-2-yl]methyl]-1H-imidazoles have shown significant in vitro activity against a range of fungi and bacteria, including dermatophytes and yeast. This research underscores the potential of these compounds in developing new antimycotic agents (Heeres & van Cutsem, 1981).

N-Heterocyclic Carbenes in Organic Synthesis

Studies on imidazol-2-ylidenes, a class of N-heterocyclic carbenes (NHC), have revealed their efficiency as catalysts in transesterification and acylation reactions. These findings open avenues for their use in green chemistry and organic synthesis by facilitating reactions under mild conditions with high efficiency (Grasa et al., 2002).

Safety And Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

Future research on this compound could involve elucidating its synthesis, studying its reactions, determining its physical and chemical properties, and investigating its biological activity .

properties

IUPAC Name

methyl 2-(4,7,8-trimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O4/c1-11-12(2)24-15-16(21-19(24)23(11)14-9-7-6-8-10-14)22(4)20(28)25(17(15)26)13(3)18(27)29-5/h6-10,13H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVNMMGFCCUMNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4)N(C(=O)N(C3=O)C(C)C(=O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate

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